Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate

Description

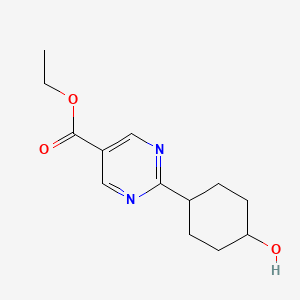

Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by an ethyl carboxylate group at position 5 and a 4-hydroxycyclohexyl substituent at position 2 of the pyrimidine ring.

Properties

CAS No. |

1447607-50-2 |

|---|---|

Molecular Formula |

C13H18N2O3 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-13(17)10-7-14-12(15-8-10)9-3-5-11(16)6-4-9/h7-9,11,16H,2-6H2,1H3 |

InChI Key |

MSLJYHSFRPJZGG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2CCC(CC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate typically involves the reaction of 4-hydroxycyclohexanone with ethyl cyanoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrimidine derivative. The reaction can be summarized as follows:

Starting Materials: 4-hydroxycyclohexanone, ethyl cyanoacetate, ammonium acetate.

Solvent: Ethanol.

Reaction Conditions: Reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Formation of 2-(4-oxocyclohexyl)pyrimidine-5-carboxylate.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylic acid.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes associated with tumor growth. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate | K562 (leukemia) | <10 |

| This compound | MCF-7 (breast cancer) | <15 |

These results indicate that modifications to the pyrimidine scaffold can enhance anticancer efficacy, making this compound a candidate for further pharmacological development .

Enzyme Inhibition

Research indicates that this compound can inhibit lysosomal phospholipase A2, an enzyme implicated in various pathological conditions, including inflammation and cancer progression. The ability to modulate enzyme activity opens avenues for therapeutic applications in treating diseases characterized by dysregulated lipid metabolism .

Materials Science Applications

The unique structural characteristics of this compound make it a potential building block for advanced materials. Its hydroxyl group can participate in hydrogen bonding, enhancing the properties of polymers or other functional materials developed from this compound. Researchers are exploring its use in creating novel polymeric materials with tailored properties for specific applications.

Case Study 1: Antitumor Efficacy

A systematic screening of derivatives related to this compound revealed that certain modifications significantly increased cytotoxicity against human leukemia cell lines. For example, derivatives with electron-withdrawing groups exhibited enhanced activity compared to their parent compounds .

Case Study 2: Mechanistic Studies

Mechanistic studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This pathway is crucial for programmed cell death, highlighting the compound's potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl group on the cyclohexyl ring can form hydrogen bonds with target proteins, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Substituent Diversity and Structural Modifications

The pyrimidine-5-carboxylate scaffold accommodates diverse substituents at positions 2 and 4, leading to variations in chemical and biological properties. Key analogs include:

Key Observations :

- Hydrophilicity : The 4-hydroxycyclohexyl group introduces a secondary alcohol, enhancing hydrophilicity compared to purely aromatic substituents (e.g., phenyl in ). This may improve aqueous solubility but reduce lipid membrane permeability.

- Steric Effects : Bulky substituents like 4-hydroxycyclohexyl or piperidinyl groups () may hinder rotational freedom, affecting binding to biological targets compared to planar phenyl rings.

- Synthetic Complexity : Introducing cycloaliphatic groups often requires multi-step synthesis, including hydroxylation or cyclohexane ring formation, as seen in intermediates like compound 8 in .

Spectroscopic and Physicochemical Properties

1H-NMR and 13C-NMR Trends :

- Ethyl Ester Group : Resonances at δ ~4.3–4.5 (q, OCH₂) and δ ~14.5 (t, CH₃) in ¹H-NMR, with corresponding carbons at δ ~60–63 (OCH₂) and δ ~14–15 (CH₃) in ¹³C-NMR .

- Hydroxycyclohexyl Group : Expected signals include broad OH protons (δ ~1–5, depending on solvent) and cyclohexyl methylene/methine protons (δ ~1.5–2.5). For example, compound 8 in shows a hydroxyl proton at δ 12.22 (s, 1H).

- Aromatic vs. Aliphatic Substituents : Phenyl-substituted analogs (e.g., ) exhibit aromatic protons at δ ~7.5–8.6, absent in aliphatic analogs like the 4-hydroxycyclohexyl derivative.

Melting Points and Stability :

- The ester group is susceptible to hydrolysis under acidic/basic conditions, as demonstrated in for ethyl nicotinate derivatives.

Biological Activity

Ethyl 2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with an ethyl ester and a hydroxycyclohexyl substituent. The presence of the hydroxy group is significant as it may enhance the compound's solubility and binding affinity to biological targets.

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors involved in cellular processes:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes that play roles in tumor growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapies.

- Targeting Kinases : Recent studies suggest that this compound may also interact with kinases involved in signaling pathways critical for cancer progression. For instance, it has been noted for its potential as a kinase inhibitor, which could disrupt signaling pathways that promote tumor growth .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from recent studies:

Additional Biological Activities

Beyond its anticancer effects, preliminary studies have suggested that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Case Studies

Several case studies have explored the efficacy of this compound in animal models:

- Tumor Regression in Xenograft Models : In a study involving xenograft models, administration of the compound resulted in significant tumor regression, highlighting its potential as an effective therapeutic agent against solid tumors .

- Pharmacokinetic Studies : Pharmacokinetic evaluations indicated favorable absorption and distribution profiles in vivo, suggesting that modifications to enhance bioavailability could further improve therapeutic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.